Osi-906

Description

Structure

3D Structure

Properties

IUPAC Name |

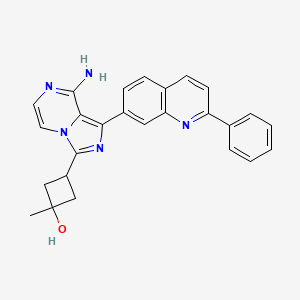

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDDUHJAFVJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007055, DTXSID901121553 | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867160-71-2, 867160-72-3 | |

| Record name | Linsitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OSI-906 (Linsitinib) in Cancer Cells

Executive Summary

OSI-906, also known as Linsitinib, is a potent and selective, orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and resistance to conventional cancer therapies.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, impact on downstream signaling cascades, and the resulting cellular consequences. Furthermore, it offers field-proven experimental protocols for evaluating its efficacy and elucidating its mechanisms, designed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting the IGF-1R/IR Axis in Oncology

The insulin-like growth factor (IGF) system plays a pivotal role in normal physiological growth and development. However, its dysregulation is a hallmark of many malignancies. The IGF-1 receptor, a transmembrane tyrosine kinase, is frequently overexpressed in various tumor types.[3] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[4][5]

Two major downstream pathways are activated:

-

The PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell growth, proliferation, and survival.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for mitogenic signaling and cell differentiation.[3]

The high degree of homology between IGF-1R and the insulin receptor (IR) allows for the formation of hybrid receptors and significant signaling crosstalk.[3] In many cancer cells, both receptors contribute to a signaling network that drives malignant progression and confers resistance to other targeted therapies.[3][6] this compound was developed as a dual inhibitor to comprehensively shut down this signaling axis, offering a promising therapeutic strategy.[1]

Core Mechanism of Action of this compound

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket within the cytoplasmic kinase domain of both IGF-1R and IR.[4][7] This action prevents receptor autophosphorylation, the critical first step in signal transduction.[8][9]

Primary Target Engagement and Selectivity

This compound is a highly selective inhibitor, demonstrating potent activity against IGF-1R with a half-maximal inhibitory concentration (IC50) of 35 nM in cell-free assays.[8][10] It is modestly less potent against the insulin receptor (IR), with an IC50 of 75 nM.[8][10] Importantly, at concentrations effective for IGF-1R/IR inhibition, this compound shows minimal activity against a wide panel of other kinases, highlighting its specificity.[8][11] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Attenuation of Downstream Signaling Pathways

By blocking the tyrosine kinase activity of IGF-1R and IR, this compound effectively abrogates the activation of downstream signaling effectors.[4][7] The inhibition of receptor phosphorylation prevents the recruitment and activation of key adapter proteins like Insulin Receptor Substrate (IRS), which are necessary to propagate the signal.

The primary consequences are:

-

Inhibition of the PI3K/AKT/mTOR Pathway: this compound treatment leads to a marked decrease in the phosphorylation of AKT (at both Thr308 and Ser473) and downstream targets like p70S6K and S6 ribosomal protein.[8][10] This blockade disrupts protein synthesis, cell growth, and survival signals.

-

Inhibition of the MAPK/ERK Pathway: The drug also suppresses the phosphorylation of ERK1/2, thereby inhibiting mitogenic signaling that drives cell proliferation.[8][10][12]

The following diagram illustrates the primary mechanism of this compound.

Caption: this compound competitively inhibits the ATP-binding site of IGF-1R/IR, blocking autophosphorylation and downstream signaling.

Cellular Consequences

The comprehensive inhibition of pro-growth and pro-survival signaling pathways by this compound culminates in several key anti-cancer effects:

-

Inhibition of Cell Proliferation: By arresting mitogenic signals, this compound potently inhibits the proliferation of a wide variety of tumor cell lines.[1][5][8] The anti-proliferative effect is often associated with the activation status of the IGF-1R/IR pathway, with sensitive cell lines showing higher baseline receptor phosphorylation.[10]

-

Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cells from entering the DNA synthesis (S) phase.[13][14]

-

Induction of Apoptosis: In many cancer cell contexts, the withdrawal of potent survival signals from the PI3K/AKT pathway leads to the induction of programmed cell death, or apoptosis.[5][15] This is often evidenced by the activation of caspases, such as caspase-3/7.[16]

Experimental Validation: Protocols and Methodologies

As a Senior Application Scientist, it is imperative to not only understand the mechanism but also to provide robust, validated protocols for its investigation. The following methodologies represent a self-validating system to confirm the mechanism of action of this compound in a given cancer cell model.

Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for characterizing the effects of this compound.

Caption: A standard experimental workflow for characterizing the in vitro effects of this compound.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

Causality: This assay quantifies ATP, an indicator of metabolically active cells. A reduction in the luminescent signal directly correlates with decreased cell viability, either through cytostatic (proliferation arrest) or cytotoxic (cell death) effects of the compound.

Protocol:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 10 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

-

Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[17]

Western Blot for Target and Pathway Modulation

Causality: This technique provides direct evidence of target engagement. A decrease in the phosphorylated (active) forms of IGF-1R, IR, AKT, and ERK, without a corresponding decrease in their total protein levels, confirms that this compound is acting on its intended pathway.

Protocol:

-

Cell Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, treat with this compound at relevant concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against: p-IGF-1R (Tyr1135/1136), total IGF-1R, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines, which is often linked to their dependence on the IGF-1R/IR signaling axis.

| Parameter | Value Range | Target/Assay | Source |

| IC50 (Kinase Assay) | 35 nM | IGF-1R | [8][10] |

| IC50 (Kinase Assay) | 75 nM | Insulin Receptor (IR) | [8][10] |

| EC50 (Cell Proliferation) | 0.021 - 0.810 µM | Various Tumor Cell Lines | [8] |

| IC50 (Pathway Inhibition) | 0.028 - 0.13 µM | p-AKT, p-ERK1/2, p-S6K | [8] |

Mechanisms of Resistance and Future Directions

Despite the potent activity of this compound, both intrinsic and acquired resistance can limit its clinical efficacy. Understanding these mechanisms is critical for developing combination strategies.

-

Compensatory Signaling: Cancer cells can evade IGF-1R/IR blockade by upregulating alternative survival pathways. For example, activation of the NF-κB signaling pathway has been identified as a mechanism of intrinsic resistance in esophageal squamous cell carcinoma.[12][18]

-

Feedback Loops: In some non-small cell lung cancer models, prolonged treatment with Linsitinib can lead to a reciprocal co-activation of Src kinase and IGF-1R, creating a feedback loop that confers resistance.[19]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and on rational combination therapies that can overcome these resistance mechanisms. Combining this compound with inhibitors of compensatory pathways, such as MEK or PI3K inhibitors, may offer synergistic anti-tumor effects.[6][12]

Conclusion

This compound (Linsitinib) is a selective, dual inhibitor of IGF-1R and IR that disrupts key oncogenic signaling pathways. Its mechanism of action is centered on the inhibition of receptor autophosphorylation, leading to the suppression of PI3K/AKT and MAPK/ERK signaling. This results in potent anti-proliferative effects, cell cycle arrest, and apoptosis in susceptible cancer cell models. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism and exploring its therapeutic potential in diverse cancer contexts. A thorough understanding of its molecular action and potential resistance pathways is essential for guiding its continued development and clinical application in oncology.

References

- 1. Discovery of this compound: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and this compound on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A phase 2 study of this compound (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Linsitinib: A Technical Guide to Dual IGF-1R/Insulin Receptor Inhibition

Foreword: The Rationale for Dual Targeting in Oncology

The insulin-like growth factor (IGF) signaling axis is a critical regulator of cellular growth, proliferation, and survival. Its dysregulation is a hallmark of many malignancies, making the IGF-1 receptor (IGF-1R) a prime target for therapeutic intervention. However, the structural and functional homology between IGF-1R and the insulin receptor (InsR) presents a significant challenge. The activation of InsR, particularly the fetal InsR-A isoform prevalent in cancer cells, can provide a compensatory survival signal, mitigating the effects of IGF-1R-selective inhibition. This biological reality necessitates a dual-targeting strategy. Linsitinib (OSI-906), a potent, orally bioavailable small molecule, was developed to address this challenge by simultaneously inhibiting both IGF-1R and InsR, thereby offering a more comprehensive blockade of this critical signaling network. This guide provides an in-depth technical overview of linsitinib, from its mechanism of action to practical experimental protocols for its evaluation.

Linsitinib (this compound): A Molecular and Chemical Profile

Linsitinib is an imidazopyrazine-based compound that functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases.[1][2]

Chemical Properties:

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₃N₅O | [2] |

| Molecular Weight | 421.5 g/mol | [2] |

| CAS Number | 867160-71-2 | [2] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in DMSO (up to 100 mM), ethanol, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [2][3] |

For experimental use, a stock solution is typically prepared in DMSO.[2] For aqueous solutions, it is recommended to first dissolve linsitinib in DMF and then dilute with the desired aqueous buffer.[3]

Mechanism of Action: Dual Inhibition of a Redundant Pathway

Linsitinib exerts its anti-tumor effects by binding to the ATP-binding pocket within the kinase domain of both IGF-1R and InsR, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[4] This dual inhibition is critical for overcoming the compensatory signaling that can arise from the activation of one receptor when the other is blocked.

The primary downstream pathways affected by linsitinib are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5] By inhibiting the phosphorylation of IGF-1R and InsR, linsitinib effectively shuts down these pro-survival and pro-proliferative signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on this axis.[5][6]

Caption: Linsitinib's dual inhibition of IGF-1R and InsR signaling.

In Vitro Efficacy and Selectivity

Linsitinib is a potent inhibitor of both IGF-1R and InsR, with a slightly higher affinity for IGF-1R. Its selectivity has been demonstrated in broad kinase panels.

Table of Inhibitory Activity:

| Target | IC₅₀ (nM) | Assay Type | Source |

| IGF-1R | 35 | Cell-free | [7][8] |

| InsR | 75 | Cell-free | [7][8] |

| IRR (Insulin Receptor-Related Receptor) | 75 | Cell-free | [7] |

IC₅₀: Half-maximal inhibitory concentration

Importantly, when profiled against a panel of 88 other kinases at a concentration of 1 µM, linsitinib showed no significant inhibition (>50%).[6] In a separate panel of 42 receptor tyrosine kinases, 40 had IC₅₀ values greater than 10 µM, highlighting the selectivity of linsitinib for the IGF-1R/InsR family.[6]

Experimental Protocols for the Evaluation of Linsitinib

The following protocols are designed to provide a framework for assessing the in vitro and cellular activity of linsitinib. These are foundational assays that can be adapted to specific cell lines and research questions.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of linsitinib to inhibit the enzymatic activity of purified IGF-1R or InsR kinase domains.

Principle: A substrate peptide (e.g., poly(Glu:Tyr)) is coated onto a microplate. The recombinant kinase is then added in the presence of ATP and varying concentrations of linsitinib. The extent of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with a solution of poly(Glu:Tyr) substrate and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

-

Compound Preparation: Prepare a serial dilution of linsitinib in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a no-kinase control.

-

Kinase Reaction: Add the recombinant IGF-1R or InsR kinase domain to each well, followed by the linsitinib dilutions.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1-2 hours at room temperature.

-

Signal Development: After further washing, add a colorimetric HRP substrate (e.g., ABTS).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405/490 nm).

-

Analysis: Calculate the percent inhibition for each linsitinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Receptor Phosphorylation Assay (Western Blot)

This assay assesses the ability of linsitinib to inhibit ligand-induced autophosphorylation of IGF-1R and InsR in a cellular context.

Principle: Cells expressing IGF-1R and InsR are treated with linsitinib prior to stimulation with a ligand (e.g., IGF-1). Cell lysates are then analyzed by western blot to detect the levels of phosphorylated and total IGF-1R/InsR.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., MCF-7, HT-29) in 6-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-24 hours) in serum-free media.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of linsitinib for a specified time (e.g., 2 hours).

-

Ligand Stimulation: Stimulate the cells with a ligand such as IGF-1 (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-IGF-1R/InsR and total IGF-1R/InsR overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Caption: A typical workflow for assessing cellular receptor phosphorylation.

Cell Proliferation Assay (e.g., CCK-8 or MTT)

This assay measures the effect of linsitinib on the proliferation and viability of cancer cell lines.

Principle: Cells are treated with linsitinib, and after a period of incubation, a reagent is added that is converted into a colored or fluorescent product by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a serial dilution of linsitinib. Include a vehicle control.

-

Incubation: Incubate the cells for a desired period, typically 48-72 hours.

-

Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for a further 1-4 hours to allow for color development.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ (half-maximal effective concentration).

Clinical Development and Outcomes: A Realistic Perspective

Linsitinib has undergone extensive clinical investigation in a variety of solid tumors. While it has demonstrated a manageable safety profile, its efficacy as a monotherapy has been limited in several cancer types.

Summary of Key Clinical Trials:

| Cancer Type | Phase | Outcome | Key Findings | Source |

| Adrenocortical Carcinoma | III | Negative | Did not improve overall or progression-free survival compared to placebo. | [1][9][10] |

| Small-Cell Lung Cancer (Relapsed) | II | Negative | Showed no clinical activity in unselected patients compared to topotecan. | [11][12][13] |

| Ewing Sarcoma (Relapsed/Refractory) | II | Ongoing/Mixed | A subset of patients (10-30%) have shown response to IGF-1R targeted therapies. The linsitinib trial aims to identify biomarkers of response. | [14][15][16] |

The lack of significant clinical benefit in broad patient populations underscores the complexity of IGF-1R/InsR signaling in cancer and the importance of identifying predictive biomarkers to select patients who are most likely to respond to this targeted therapy.

Conclusion and Future Directions

Linsitinib remains a valuable tool for researchers investigating the role of the IGF-1R/InsR axis in cancer and other diseases. Its well-characterized mechanism of action and high selectivity make it a robust probe for dissecting the intricacies of this signaling pathway. While its clinical journey in oncology has been challenging, ongoing research, particularly in biomarker-driven patient selection, may yet define a niche for this dual inhibitor. The experimental protocols outlined in this guide provide a solid foundation for the continued exploration of linsitinib's therapeutic potential.

References

- 1. The ASCO Post [ascopost.com]

- 2. cellagentech.com [cellagentech.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Linsitinib (this compound) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. A Randomized Phase II Study of Linsitinib (this compound) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. A Randomized Phase II Study of Linsitinib (this compound) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer [en-cancer.fr]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. news-medical.net [news-medical.net]

- 16. Systematic review of phase‐I/II trials enrolling refractory and recurrent Ewing sarcoma: Actual knowledge and future directions to optimize the research - PMC [pmc.ncbi.nlm.nih.gov]

Osi-906 (Linsitinib): A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation

Introduction: Targeting a Fundamental Axis of Cancer Growth

The insulin-like growth factor (IGF) signaling axis is a critical regulator of cellular growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many malignancies, providing a powerful and sustained stimulus for tumor progression and metastasis.[3][4] The pathway is primarily mediated by the Type 1 IGF receptor (IGF-1R) and the highly homologous insulin receptor (IR), which, upon binding ligands such as IGF-1 and IGF-2, activate potent downstream signaling cascades.[2][5][6] Given its central role in tumorigenesis, the IGF-1R/IR axis represents a compelling target for therapeutic intervention.[7][8] Osi-906 (linsitinib) is a potent and selective, orally bioavailable small molecule designed as a dual inhibitor of the IGF-1R and IR tyrosine kinases, offering a direct strategy to disrupt this fundamental cancer-promoting pathway.[3][9][10]

This guide provides an in-depth technical overview of the mechanism of action of this compound and its consequential effects on tumor cell proliferation, cell cycle progression, and apoptosis. It is intended for researchers and drug development professionals seeking to understand and evaluate the anti-neoplastic properties of IGF-1R/IR inhibition.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR Kinase Activity

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site within the cytoplasmic kinase domain of both IGF-1R and the insulin receptor.[10] This action prevents receptor autophosphorylation, a critical initial step that occurs upon ligand binding.[1][9][11] By blocking this phosphorylation event, this compound effectively abrogates the recruitment and activation of downstream adaptor proteins and signaling molecules, leading to a comprehensive shutdown of two major pro-survival and proliferative pathways:

-

The PI3K/AKT/mTOR Pathway: This is a central signaling node that governs cell growth, metabolism, and survival.[5][6][12][13] Inhibition of IGF-1R/IR phosphorylation by this compound prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT, ultimately suppressing the activity of the mammalian target of rapamycin (mTOR).[1][2][9][11]

-

The Ras/MAPK Pathway: This pathway is crucial for transmitting growth signals from the cell surface to the nucleus, promoting cell proliferation and differentiation.[3] this compound-mediated blockade of IGF-1R/IR prevents the activation of the Ras/Raf/MEK/ERK cascade, further contributing to its anti-proliferative effects.[1][9][11]

The dual inhibition of both IGF-1R and IR is a key mechanistic feature. Some cancer cells express a variant of the insulin receptor (IR-A) that can be activated by IGF-2, driving proliferation and potentially compensating for the inhibition of IGF-1R alone.[3][4] By targeting both receptors, this compound provides a more complete blockade of the IGF signaling axis.[3][10]

Consequences of IGF-1R/IR Inhibition on Tumor Cells

The blockade of these critical signaling pathways by this compound translates into distinct and measurable anti-cancer effects in vitro and in vivo.

Potent Inhibition of Cell Proliferation

A primary outcome of this compound treatment is a significant reduction in tumor cell proliferation. This has been demonstrated across a broad panel of cancer cell lines, including those from non-small-cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and breast cancer.[1][9][11][14] The sensitivity to this compound often correlates with the phosphorylation levels of IGF-1R and IR, suggesting that tumors dependent on this signaling axis are more susceptible.[14]

| Cell Line Type | Reported Effect | EC50 / IC50 Range (µM) | Reference(s) |

| Non-Small-Cell Lung Cancer | Inhibition of proliferation | 0.021 - 0.810 | [11] |

| Colorectal Cancer (CRC) | Inhibition of proliferation | 0.021 - 0.810 | [11] |

| Adrenocortical Carcinoma | Inhibition of cell viability | Not specified | [15] |

| Hepatocellular Carcinoma | Inhibition of proliferation (≥40%) | Not specified | [14] |

| Prostate Cancer (NEPC) | Reduction in cell growth | Effective in nM to µM range | [16] |

Note: EC50/IC50 values are highly dependent on the specific cell line and assay conditions.

Induction of Cell Cycle Arrest

By disrupting the signals that drive cell division, this compound can induce cell cycle arrest, effectively halting the proliferation of cancer cells.[17] Studies have shown that treatment with this compound can lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[14][18] This indicates that the inhibitor prevents cells from progressing through the necessary checkpoints to enter the DNA synthesis (S) phase, thereby blocking cell division.

Triggering of Apoptosis

In addition to halting proliferation, this compound can induce programmed cell death, or apoptosis, in tumor cells.[14][19] This is a crucial mechanism for eliminating cancer cells. The induction of apoptosis by this compound is often linked to the inhibition of the pro-survival AKT pathway.[14] Mechanistically, this can be observed through the morphological changes associated with apoptosis and the activation of key executioner enzymes, such as caspase-3 and caspase-7.[19][20] Studies have demonstrated a significant, dose-dependent increase in caspase-3/7 activity in cancer cells following treatment with linsitinib.[19]

Key Experimental Protocols for Evaluating this compound Efficacy

To quantitatively assess the impact of this compound on tumor cells, a series of well-established in vitro assays are essential. The following protocols provide a framework for a logical and self-validating experimental workflow.

Protocol 1: Cell Proliferation Assessment via WST-1 Assay

-

Principle & Causality: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases, which are only active in living cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. This provides a robust method to quantify the anti-proliferative effect of this compound.[15]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate tumor cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells. Include wells with medium only as a background control.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[14][16]

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic activity of the cell line and should be optimized.

-

Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%). Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

-

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

-

Principle & Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This protocol allows for the direct measurement of this compound-induced cell cycle arrest.[21]

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This step permeabilizes the cell membrane to allow PI entry and preserves the cellular structure. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of this compound-treated cells to the control.

-

Protocol 3: Apoptosis Detection via Annexin V and PI Staining

-

Principle & Causality: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a membrane-impermeable DNA dye used to identify necrotic or late-stage apoptotic cells where membrane integrity is compromised. This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[22]

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells and treat with this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvest: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples immediately by flow cytometry. It is critical to analyze the samples promptly as apoptosis is a dynamic process.

-

Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. Quantify the percentage of cells in each quadrant to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.

-

Clinical Perspective and Future Directions

This compound (linsitinib) has been evaluated in numerous clinical trials for various solid tumors, including adrenocortical carcinoma, gastrointestinal stromal tumors (GIST), and castrate-resistant prostate cancer.[17][23][24] While it has shown a tolerable safety profile, its efficacy as a single agent has been modest in many settings, highlighting the complexity of the IGF pathway and the emergence of resistance mechanisms.[17][24][25]

Current research focuses on identifying predictive biomarkers to select patient populations most likely to benefit from IGF-1R/IR inhibition. Furthermore, combination strategies, such as pairing this compound with inhibitors of other signaling pathways (e.g., EGFR inhibitors like erlotinib) or with traditional chemotherapy, hold promise for overcoming resistance and enhancing anti-tumor activity.[1][3][26][27] Understanding the intricate crosstalk between the IGF axis and other oncogenic pathways is paramount for the rational design of future clinical investigations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I Dose-Escalation Study of Linsitinib (this compound) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mcgill.ca [mcgill.ca]

- 9. researchgate.net [researchgate.net]

- 10. The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and this compound on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase 2 study of this compound (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Linsitinib-Induced Apoptosis in Cancer Cell Lines

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the induction of apoptosis in cancer cell lines by linsitinib. It delves into the core mechanisms of action, provides detailed experimental workflows for robust and reproducible assessment, and explores the nuances of data interpretation and potential resistance mechanisms.

Part 1: Linsitinib and the IGF-1R Signaling Axis: A Primer

Linsitinib: A Dual Inhibitor of IGF-1R and IR

Linsitinib (OSI-906) is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the highly homologous insulin receptor (IR).[1][2] Its mechanism of action is centered on competing with ATP for the binding site in the tyrosine kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation.[3] This blockade of the initial signaling event is critical, as the IGF-1R pathway is a key mediator of cell growth, proliferation, and survival in a multitude of cancer types.[1][4]

The IGF-1R Pathway: A Critical Regulator of Cell Survival and Proliferation

The IGF-1R signaling axis is a complex network that plays a pivotal role in normal physiology and is frequently dysregulated in malignancy. Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity.[2] This initiates a cascade of intracellular signaling events, predominantly through two major pathways:

-

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, promoting cell growth and inhibiting apoptosis.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in stimulating cell proliferation and differentiation.

The aberrant activation of the IGF-1R pathway in cancer cells can drive tumorigenesis, promote metastasis, and confer resistance to other anticancer therapies, making it a compelling target for therapeutic intervention.[1][4]

Rationale for Targeting IGF-1R in Oncology

The rationale for targeting the IGF-1R in cancer is multifaceted. Overexpression of IGF-1R and/or its ligands is a common feature in a wide array of human cancers, including those of the lung, colon, breast, and pancreas.[1] This overexpression is often correlated with a more aggressive phenotype and poorer prognosis. By inhibiting IGF-1R, linsitinib aims to abrogate these pro-survival and proliferative signals, thereby inducing cell cycle arrest and, critically, apoptosis.[1][2]

Part 2: The Core Mechanism: How Linsitinib Induces Apoptosis

Linsitinib's pro-apoptotic effects are a direct consequence of its ability to silence the survival signals emanating from the IGF-1R. This process can be understood as a multi-step cascade that culminates in the activation of the cell's intrinsic death machinery.

Inhibition of IGF-1R Autophosphorylation and Downstream Signaling

The binding of linsitinib to the ATP-binding pocket of the IGF-1R kinase domain is the initiating event. This prevents the receptor from phosphorylating itself and downstream substrate proteins, such as Insulin Receptor Substrate (IRS). The immediate consequence is the shutdown of the PI3K/AKT/mTOR and MAPK pathways.[1][5]

The PI3K/AKT pathway is a potent anti-apoptotic signaling cascade. Activated AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this pathway, linsitinib tips the balance in favor of the pro-apoptotic members of the Bcl-2 family.

While primarily associated with proliferation, the MAPK pathway also contributes to cell survival. Its inhibition by linsitinib can lead to cell cycle arrest and can sensitize cells to apoptotic stimuli.

Caption: Linsitinib's mechanism of action on the IGF-1R pathway.

Activation of the Intrinsic Apoptotic Cascade

The intrinsic, or mitochondrial, pathway of apoptosis is the primary route through which linsitinib induces cell death.

The Bcl-2 family of proteins are the gatekeepers of the intrinsic apoptotic pathway. They are divided into three subfamilies:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic effectors: Bax, Bak

-

Pro-apoptotic BH3-only proteins: Bad, Bid, Bim, Puma, Noxa

In healthy, signal-dependent cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic effectors, preventing them from oligomerizing at the mitochondrial outer membrane. When linsitinib inhibits the PI3K/AKT pathway, the balance shifts. Pro-apoptotic BH3-only proteins, such as Bad, become dephosphorylated and activated. They, in turn, bind to and inhibit the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak.

Once liberated, Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores. This process, known as MOMP, leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

Execution of Apoptosis: The Caspase Cascade

The release of cytochrome c into the cytoplasm triggers the final execution phase of apoptosis.

Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.

The activated effector caspases are responsible for the systematic dismantling of the cell. They cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.

Part 3: A Practical Guide to a Self-Validating Experimental Workflow for Assessing Linsitinib-Induced Apoptosis

To rigorously assess linsitinib-induced apoptosis, a multi-assay, self-validating workflow is essential. This approach ensures that the observed cell death is indeed apoptosis and provides mechanistic insights.

Caption: A self-validating experimental workflow for assessing apoptosis.

Experimental Design: Cell Line Selection, Dosing, and Time-Course Studies

-

Cell Line Selection: Choose cancer cell lines with known IGF-1R expression levels. It is advisable to include both sensitive and potentially resistant lines to establish a therapeutic window.

-

Dosing: Perform a dose-response curve to determine the IC50 for cell viability and apoptosis. A typical starting range for linsitinib is 0.1 to 10 µM.

-

Time-Course: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of the apoptotic response.

Primary Assay: Quantifying Apoptosis with Annexin V/PI Staining and Flow Cytometry

This is the gold-standard assay for the quantitative detection of apoptosis.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with linsitinib at the desired concentrations and for the appropriate duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation buffer (e.g., EDTA-based) to avoid membrane damage.

-

Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution (e.g., 50 µg/mL).

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Collect a minimum of 10,000 events per sample.

-

The data is typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Lower-left quadrant (Annexin V-/PI-): Live cells

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Confirmatory Assay: Measuring Caspase Activity

This assay confirms that the observed cell death is caspase-dependent.

The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

-

Cell Plating: Plate cells in a white-walled 96-well plate and treat with linsitinib.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

A dose- and time-dependent increase in luminescence relative to the vehicle-treated control indicates the activation of effector caspases and confirms an apoptotic mechanism of cell death.

Mechanistic Insight: Western Blotting for Key Apoptotic Markers

Western blotting provides a deeper understanding of the molecular events underlying linsitinib-induced apoptosis.

-

Caspase-3: Detect the cleavage of pro-caspase-3 (approx. 35 kDa) into its active p17 and p12 fragments.

-

PARP: Look for the cleavage of full-length PARP (approx. 116 kDa) into its 89 kDa fragment.

-

Anti-apoptotic: Probe for changes in the expression levels of Bcl-2 and Bcl-xL.

-

Pro-apoptotic: Assess the expression of Bax and the phosphorylation status of Bad. A decrease in phosphorylated Bad (Ser136) indicates its activation.

-

Lysate Preparation:

-

Treat and harvest cells as described previously.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control such as β-actin or GAPDH.

-

Part 4: Data Interpretation and Troubleshooting

Summarizing Linsitinib's Efficacy: IC50 Values and Apoptotic Indices

The following tables provide a summary of representative data on the effects of linsitinib in different cancer cell lines. It is crucial to empirically determine these values for your specific experimental system.

Table 1: Proliferation Inhibition by Linsitinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Linsitinib Concentration (ng/mL) | % Inhibition of Proliferation | Reference |

| NCI-H295R | Adrenocortical Carcinoma | 31,612.5 | 78% | [2] |

| NCI-H295R | Adrenocortical Carcinoma | 63,225 | 73% | [2] |

| CHO (TSH-R overexpressing) | Ovarian | 31,612.5 | 75% | [2] |

| CHO (TSH-R overexpressing) | Ovarian | 63,225 | 73% | [2] |

Table 2: Induction of Caspase-3/7 Activity by Linsitinib

| Cell Line | Cancer Type | Linsitinib Concentration (ng/mL) | Fold Increase in Caspase-3/7 Activity (Relative to Control) | Reference |

| NCI-H295R | Adrenocortical Carcinoma | 31,612.5 | 6.24 | [2] |

| NCI-H295R | Adrenocortical Carcinoma | 63,225 | 6.68 | [2] |

| CHO (TSH-R overexpressing) | Ovarian | 31,612.5 | 5.53 | [2] |

| CHO (TSH-R overexpressing) | Ovarian | 63,225 | 5.75 | [2] |

Understanding Resistance: Crosstalk and Feedback Loops

Intrinsic or acquired resistance to linsitinib can limit its therapeutic efficacy. Understanding the underlying mechanisms is key to developing strategies to overcome this resistance.

In some cancer cell lines, particularly esophageal squamous cell carcinoma, treatment with linsitinib can lead to the paradoxical activation of the NF-κB signaling pathway.[1][6] Activated NF-κB can promote the expression of anti-apoptotic genes, thereby counteracting the pro-apoptotic effects of linsitinib.[1] Co-treatment with an NF-κB inhibitor has been shown to re-sensitize resistant cells to linsitinib.[1][6]

Another identified resistance mechanism involves the reciprocal co-activation of IGF-1R and the non-receptor tyrosine kinase Src.[3] Linsitinib treatment can lead to a time-dependent re-phosphorylation and activation of Src, which can then activate downstream signaling pathways, including the AKT pathway, bypassing the IGF-1R blockade.[3] The combination of linsitinib with a Src inhibitor, such as dasatinib, has been shown to effectively suppress this resistance mechanism.[3][7]

Caption: Resistance mechanisms to linsitinib-induced apoptosis.

Part 5: Conclusion and Future Directions

Linsitinib is a potent inducer of apoptosis in a range of cancer cell lines through its targeted inhibition of the IGF-1R signaling pathway. A thorough and multi-faceted experimental approach, as outlined in this guide, is crucial for accurately characterizing its pro-apoptotic activity and elucidating the underlying molecular mechanisms. The emergence of resistance mechanisms, such as the activation of the NF-κB and Src pathways, highlights the complexity of cancer cell signaling and underscores the potential for combination therapies to enhance the efficacy of linsitinib. Future research should continue to explore these resistance pathways and identify predictive biomarkers to guide the clinical application of linsitinib and other IGF-1R inhibitors.

References

- 1. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insulin-like growth factor receptor signaling in tumorigenesis and drug resistance: a challenge for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selectivity Profile of OSI-906 (Linsitinib) for IGF-1R versus IR

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-906, also known as linsitinib, is a potent and orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Its development was driven by the significant role of the IGF-1R signaling pathway in the proliferation and survival of various cancer cells.[3][4] This technical guide provides a comprehensive analysis of the selectivity profile of this compound, detailing its mechanism of action, comparative potency against IGF-1R and IR, and the experimental methodologies used to establish its inhibitory characteristics. A key focus is the nuanced distinction in its activity towards these two highly homologous receptor tyrosine kinases, a critical factor in its therapeutic window and side-effect profile.

Introduction: The Rationale for Targeting IGF-1R and the Challenge of IR Cross-Reactivity

The Insulin-like Growth Factor 1 Receptor (IGF-1R) in Oncology

The IGF-1R pathway is a crucial mediator of cellular growth, differentiation, and apoptosis.[5][6] Overexpression of IGF-1R and its ligands, IGF-1 and IGF-2, is implicated in the pathogenesis and progression of numerous cancers, including breast, lung, and colorectal cancers.[3][7] Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and inhibit apoptosis.[1][8] This central role in tumor biology has made IGF-1R an attractive target for anticancer therapies.[7]

The Insulin Receptor (IR): A Homologous Challenge

A significant hurdle in the development of IGF-1R inhibitors is the high degree of structural homology between IGF-1R and the insulin receptor (IR).[9] Both receptors are transmembrane tyrosine kinases that activate similar downstream signaling pathways.[10] The IR exists in two isoforms, IR-A and IR-B. While IR-B is primarily involved in metabolic signaling, IR-A is associated with mitogenic pathways and is often expressed in cancer cells.[9] This overlap in structure and function means that inhibitors designed to target IGF-1R can also affect IR signaling, potentially leading to metabolic side effects such as hyperglycemia.[11]

The Therapeutic Imperative for a Selective Inhibitor

Given the potential for on-target toxicity related to IR inhibition, the development of inhibitors with a favorable selectivity profile for IGF-1R over IR is a key objective. A selective agent would ideally inhibit the pro-tumorigenic signaling of IGF-1R while minimizing disruption to insulin-mediated glucose homeostasis. This compound was developed as a dual inhibitor of both IGF-1R and IR, with a nuanced selectivity profile that has been extensively characterized.[2][11]

This compound (Linsitinib): Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of both IGF-1R and IR.[1] This binding action prevents the autophosphorylation of the receptors upon ligand binding, which is the critical first step in activating downstream signaling.[1][12] By blocking this initial phosphorylation event, this compound effectively abrogates the activation of the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[8]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been determined through a combination of biochemical and cellular assays, which provide a quantitative measure of its inhibitory potency against IGF-1R and IR.

Biochemical Assays: Potency at the Molecular Level

In cell-free biochemical assays using purified recombinant kinase domains, this compound demonstrates potent inhibition of both IGF-1R and IR. These assays directly measure the ability of the compound to inhibit the enzymatic activity of the kinases.

| Kinase Target | IC50 (nM) | Citation |

| IGF-1R | 35 | [11][13] |

| IR | 75 | [11][13] |

| Table 1: Comparative IC50 Values of this compound against IGF-1R and IR Kinases in cell-free assays. |

As shown in Table 1, this compound is approximately two-fold more potent against IGF-1R than IR in biochemical assays.[11][13] This modest selectivity at the enzymatic level is a key characteristic of the compound.

Cellular Assays: Activity in a Biological Context

Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effects on receptor phosphorylation within a cellular environment. In various tumor cell lines, this compound has been shown to inhibit the autophosphorylation of both IGF-1R and IR.

| Cell Line Context | Assay Type | Endpoint | Finding | Citation |

| Various Tumor Cells | Western Blot | Inhibition of IGF-1R and IR phosphorylation | Full inhibition of both at 1 µM | [13] |

| Breast Cancer Cells | Western Blot | Inhibition of p-IGF1R | Dose-dependent inhibition (0.1-1.6 µM) | [11] |

| Colorectal Cancer Cells | Proliferation Assay | EC50 | 0.021 to 0.810 µM | [13] |

| Table 2: Comparative Inhibition of IGF-1R and IR in Cell-Based Assays. |

These cellular assays confirm that this compound effectively engages and inhibits both receptors in a biological setting. The anti-proliferative effects are observed in a range of concentrations that are consistent with its biochemical potency.[13]

Experimental Protocols for Determining Selectivity

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of kinase inhibitors like this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the IC50 values of an inhibitor in a biochemical setting.[13][14]

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of purified IGF-1R and IR kinases.

Methodology:

-

Plate Coating: 96-well assay plates are coated with a poly(Glu:Tyr) substrate.

-

Kinase Reaction: Purified recombinant human IGF-1R or IR kinase catalytic domains are added to the wells in the presence of varying concentrations of this compound.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP (typically at a concentration of 100 µM). The plate is then incubated to allow for substrate phosphorylation.

-

Detection: The level of phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

-

Quantification: A substrate for HRP, such as ABTS, is added, and the resulting absorbance is measured (e.g., at 405/490 nm).

-

Data Analysis: The percent inhibition is calculated for each concentration of this compound, and the IC50 value is determined from a sigmoidal dose-response curve.[13]

Protocol 2: Cellular Receptor Phosphorylation Assay (Western Blotting)

This protocol outlines the steps to assess the inhibitory effect of this compound on receptor phosphorylation in a cellular context.[11]

Objective: To determine the effect of this compound on ligand-stimulated IGF-1R and IR phosphorylation in whole cells.

Methodology:

-

Cell Culture and Serum Starvation: Tumor cells (e.g., HCC-1806 breast cancer cells) are cultured to an appropriate confluency and then serum-starved for a period (e.g., 2-24 hours) to reduce basal receptor activation.[11]

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Ligand Stimulation: Cells are then stimulated with the respective ligand (e.g., IGF-1 for IGF-1R or insulin for IR) for a short period (e.g., 5 minutes) to induce receptor autophosphorylation.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Immunoprecipitation (Optional but recommended for specificity): The target receptor (IGF-1R or IR) is immunoprecipitated from the cell lysates using a specific antibody.

-

SDS-PAGE and Western Blotting: The protein lysates or immunoprecipitates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Probing: The membrane is probed with primary antibodies specific for the phosphorylated forms of IGF-1R (p-IGF-1R) and IR (p-IR), as well as antibodies for the total receptor levels as a loading control.

-

Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme or fluorophore, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Visualizing the Molecular Interactions and Pathways

Diagram 1: Simplified IGF-1R/IR Signaling Pathway

Caption: Simplified IGF-1R/IR signaling and this compound inhibition.

Diagram 2: Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion and Future Directions

This compound (linsitinib) is a potent dual inhibitor of IGF-1R and IR, with a modest biochemical selectivity for IGF-1R.[11][13] This dual activity has been a double-edged sword in clinical development. While it effectively targets a key oncogenic pathway, the concurrent inhibition of IR can lead to metabolic dysregulation, a significant clinical challenge.[11] Despite promising preclinical activity, clinical trials with linsitinib have yielded mixed results in various cancers, including adrenocortical carcinoma and small-cell lung cancer.[15][16]

The experience with this compound underscores the complexity of targeting the IGF-1R/IR axis. Future research in this area may focus on developing inhibitors with greater selectivity for IGF-1R over IR or identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The in-depth understanding of this compound's selectivity profile remains a valuable case study for drug development professionals working on kinase inhibitors and other targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of this compound: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]

- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Linsitinib | IGF-1R | TargetMol [targetmol.com]

- 15. A Randomized Phase II Study of Linsitinib (this compound) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Linsitinib (this compound) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to OSI-906 (Linsitinib): A Dual IGF-1R/IR Kinase Inhibitor

This guide provides a comprehensive technical overview of OSI-906, also known as Linsitinib, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical experimental applications of this compound.

Introduction: The Rationale for Targeting IGF-1R/IR Signaling

The insulin-like growth factor (IGF) signaling axis plays a critical role in normal physiological processes, including growth and metabolism. However, its aberrant activation is a key driver in the pathogenesis and progression of numerous cancers.[1][2] The IGF-1 receptor (IGF-1R), upon binding its ligands IGF-1 and IGF-2, initiates a signaling cascade that promotes cell proliferation, survival, and metastasis, while inhibiting apoptosis.[3][4][5] Furthermore, the insulin receptor (IR), particularly the IR-A isoform, can be activated by IGF-2, providing a compensatory signaling pathway that can circumvent therapies targeting only IGF-1R.[6][7] This crosstalk underscores the therapeutic potential of dual IGF-1R/IR inhibitors.

This compound (Linsitinib) emerged from targeted drug discovery efforts as a potent, orally bioavailable small molecule designed to simultaneously block the kinase activity of both IGF-1R and IR.[1][8] Its development was driven by the need to overcome resistance mechanisms and more effectively shut down this critical oncogenic signaling network.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements.

Chemical Identity:

-

IUPAC Name: (1s,3s)-3-(8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol[9]

Structural Representation:

Physicochemical Data Summary:

| Property | Value | References |

| Molecular Formula | C₂₆H₂₃N₅O | [10][11][12] |

| Molecular Weight | 421.49 g/mol | [9][10][12][13] |

| Appearance | White to yellow solid | [9][10] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in DMSO (up to 100 mM) | [5][9][14] |

| Storage (Solid) | Powder: -20°C for up to 3 years; 4°C for up to 2 years | [10][15] |

| Storage (In Solvent) | In DMSO: -80°C for up to 2 years | [10] |

Mechanism of Action: Dual Inhibition of IGF-1R and IR Signaling

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of both IGF-1R and IR.[9] This dual inhibition is critical, as it prevents the autophosphorylation of these receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1][13]

Potency and Selectivity:

This compound exhibits potent inhibition of both receptors, with a modest selectivity for IGF-1R over IR.

| Target | IC₅₀ (cell-free assay) | References |

| IGF-1R | 35 nM | [10][16] |

| Insulin Receptor (IR) | 75 nM | [10][16] |

Importantly, this compound is highly selective for IGF-1R and IR, showing minimal activity against a broad panel of other kinases, which is a desirable attribute for a targeted therapeutic agent.[13][17]

Downstream Signaling Pathway Inhibition:

By blocking IGF-1R and IR activation, this compound effectively abrogates signaling through two major pro-survival and proliferative pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][17][18] Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on IGF signaling.[4][5]

Caption: this compound inhibits IGF-1R and IR, blocking PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols and Methodologies

The following protocols are foundational for evaluating the cellular effects of this compound. The causality behind specific steps is explained to ensure robust and reproducible results.

In Vitro Cell Viability Assay